3-(4-Fluorophenyl)pyrazin-2-amine
Description
3-(4-Fluorophenyl)pyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a 4-fluorophenyl group at position 3 and an amine group at position 2 (CAS: 625848-12-6) . This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that influence biological activity and physicochemical properties. Its fluorinated aromatic ring enhances metabolic stability and binding affinity in target interactions, a feature exploited in drug discovery .
Properties
Molecular Formula |
C10H8FN3 |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-10(12)14-6-5-13-9/h1-6H,(H2,12,14) |
InChI Key |
IPOXYPJZPWITDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)pyrazin-2-amine typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the following steps:
Formation of the Amide Intermediate: 4-Fluoroaniline reacts with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.
Reduction to Amine: The amide intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce any functional groups present on the pyrazine ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, making it a promising candidate for drug development.
Comparison with Similar Compounds
Table 1: Anti-Mycobacterial Activity of Selected Pyrazine Derivatives
| Compound | Substituent (Position 5) | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-(4-Fluorophenyl)pyrazin-2-amine | None (parent compound) | 8.0 | |
| Compound 22 | -H | 0.25 | |
| Compound 30 | -Cl | 0.06 | |
| Compound 37 | -NO₂ | 0.12 |
Anticancer Activity
Modifications to the pyrazine scaffold influence anticancer efficacy. Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives (e.g., compound 5j) showed selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.28 µg/mL) . In contrast, pyridopyrazine derivatives like N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (I) were designed as p38 MAP kinase inhibitors, highlighting the role of fused pyridine rings in enhancing target specificity .
Physicochemical and Structural Properties
The 4-fluorophenyl group significantly impacts molecular conformation and crystallinity. For example:
- Crystal Packing : Fluorine’s electronegativity promotes C–H···F interactions, as seen in 3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrazole derivatives, which adopt planar conformations stabilized by intermolecular hydrogen bonds .
- Solubility : Replacement of fluorine with methoxy (e.g., 3-(4-methoxyphenyl)pyrazin-2-amine) increases hydrophilicity but reduces metabolic stability compared to fluorinated analogs .
Table 2: Physicochemical Properties of Pyrazin-2-amine Derivatives
Selectivity in Enzyme Inhibition
The fluorophenyl group enhances selectivity in enzyme inhibition. For instance, triazolopiperazine-based DPP-IV inhibitors (e.g., MK-0431) lack the pyrazin-2-amine core but share fluorinated motifs, achieving IC₅₀ = 18 nM for DPP-IV with minimal off-target effects . In contrast, pyrazin-2-amine derivatives with bulkier substituents (e.g., 5-(4-(isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine) exhibit dual kinase inhibition, underscoring the trade-off between potency and selectivity .
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